Osteogenic Growth Peptide (10-14)

Descripción general

Descripción

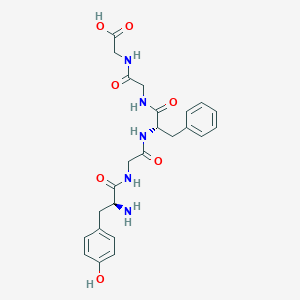

Tyrosyl-glycyl-phenylalanyl-glycyl-glycine is a peptide composed of five amino acids: tyrosine, glycine, phenylalanine, glycine, and glycine. Peptides like this one are important in various biological processes and have significant roles in scientific research due to their unique properties and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-glycyl-phenylalanyl-glycyl-glycine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.

Industrial Production Methods

Industrial production of peptides like tyrosyl-glycyl-phenylalanyl-glycyl-glycine often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-throughput techniques.

Análisis De Reacciones Químicas

Characteristics of OGP(10-14)

OGP(10-14) is generated from OGP through proteolytic cleavage upon dissociation of the OGP-OGPBP complex . The residues Tyrosine (Tyr)10, Phenylalanine (Phe)12, Glycine (Gly)13, and Glycine (Gly)14 of the C-terminal sequence are essential for the optimal bioactivity of OGP(10-14) .

Chemical Reactions and Modifications

- Oxidation The tyrosine residue in OGP(10-14) can undergo oxidation to form dityrosine.

- Functionalization of Carboxyl Termini Modifying the carboxyl termini of OGP(10-14) analogs by replacing the negatively charged group with neutral ones, such as carboxamide, hydroxymethylene, or methoxycarbonyl, results in analogs with reduced potency compared to desamino-OGP(10-14) .

- Terminal Truncation Stepwise truncation from either the N-terminal or C-terminal termini of OGP(10-14) markedly decreases mitogenic potency, indicating the importance of both N- and C-terminal sequences (Tyr-Gly-Phe and Gly-Gly, respectively) for bioactivity. Deletion of either Tyrosine10 or Glycine14 results in a considerable loss of bioactivity .

Role of Specific Amino Acids in Bioactivity

Tyrosine10 and Phenylalanine12 play a key role in OGP(10-14) bioactivity, but are not sufficient for complete proliferative activity . The C-terminal sequence residues Tyrosine10, Phenylalanine12, Glycine13, and Glycine14 are essential for the optimal bioactivity of OGP(10-14) .

Impact on Osteoblasts

Different concentrations of OGP(10-14) have varying effects on primary human osteoblast (hOB) cells . A concentration of M OGP(10-14) stimulates bone formation and mineralization through osteocalcin synthesis and phosphatase activity in hOB cells. The ideal concentration of OGP(10-14) to stimulate the proliferation of hOB cells is M. OGP(10-14) inhibits apoptosis and prevents the decrease in osteoprotegerin secretion induced by dexamethasone in hOB cultures, with maximal effect at M and M OGP(10-14) concentrations, respectively .

Table of OGP(10-14) Effects on Cells

Impact on Signaling Pathways

OGP(10-14) is responsible for binding to the OGP receptor and activates an intracellular Gi-protein-MAP kinase signaling pathway . OGP(10-14) can stimulate protein kinase mitogen-activated protein (MAP), increasing the expression and activation of MAPKAPK2 phosphorylation and increasing transcriptional activity of the cAMP response element-binding (CREB) transcription factor, resulting in cell proliferation . In megakaryoblastic M07-e cell lines, OGP(10-14) modulates TGFβ1 expression, inducing an increase through RhoA and prevents SFK activation .

Aplicaciones Científicas De Investigación

Biological Mechanisms of OGP(10-14)

OGP(10-14) is known to stimulate several cellular processes crucial for bone regeneration:

- Proliferation and Differentiation : OGP(10-14) enhances the proliferation and differentiation of osteoblastic cells, as evidenced by increased alkaline phosphatase activity and matrix mineralization in various studies .

- Regulation of Growth Factors : It regulates the expression of key growth factors such as Transforming Growth Factor (TGF), Insulin-like Growth Factor (IGF), and basic Fibroblast Growth Factor (bFGF), contributing to increased bone formation and density .

Bone Tissue Engineering

OGP(10-14) has been incorporated into various scaffolds to enhance bone regeneration:

- Hydrogel Systems : Recent studies have developed injectable hydrogels that encapsulate OGP for sustained release. These hydrogels promote cell adhesion and proliferation while enhancing osteogenic gene expression, demonstrating significant potential for in situ bone regeneration .

In Vivo Studies

In vivo experiments have shown that OGP(10-14) significantly enhances bone healing:

- Ovariectomy-Induced Bone Loss Models : Studies indicate that OGP(10-14) reverses trabecular bone loss more effectively than OGP alone, highlighting its superior osteogenic effects .

Sustained Release Hydrogel

A study on a dual-network hydrogel demonstrated that encapsulating OGP(10-14) allowed for sustained release, which significantly improved osteoblast activity compared to non-encapsulated forms. The hydrogel's structure ensured prolonged bioactivity, making it an effective tool for localized delivery during bone repair .

Bacterial Cellulose Composites

Research involving bacterial cellulose-hydroxyapatite composites showed that incorporating OGP(10-14) led to accelerated osteoblast differentiation and activity, resulting in substantial bone formation within critical defect sites over 90 days .

Mecanismo De Acción

The mechanism by which tyrosyl-glycyl-phenylalanyl-glycyl-glycine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various signaling pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

Glycyl-glycyl-tyrosine: A simpler peptide with similar properties but fewer amino acids.

Phenylalanyl-glycyl-glycine: Another related peptide with different amino acid composition.

Tyrosyl-glycyl-glycine: A shorter peptide with similar functional groups.

Uniqueness

Tyrosyl-glycyl-phenylalanyl-glycyl-glycine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its combination of aromatic and small amino acids allows for diverse interactions and applications in various fields of research.

Actividad Biológica

Osteogenic Growth Peptide (OGP) is a biologically active peptide known for its significant role in bone formation and hematopoiesis. The specific fragment OGP(10-14) is recognized as the active portion of the full-length peptide, exhibiting various biological activities that have been extensively studied. This article delves into the biological activity of OGP(10-14), highlighting its effects on osteoblast proliferation, differentiation, and hematopoietic functions, supported by data tables and relevant research findings.

Overview of Osteogenic Growth Peptide (OGP)

OGP is a 14-amino acid peptide derived from the gene for histone H4 and is present in serum at nanomolar concentrations. The C-terminal pentapeptide OGP(10-14) (sequence: Tyr-Gly-Phe-Gly-Gly) retains the biological activity of OGP, influencing both bone and blood cell functions. Research indicates that OGP(10-14) stimulates osteoblast proliferation, enhances hematopoiesis, and plays a role in bone repair and regeneration.

1. Effects on Osteoblasts

OGP(10-14) has been shown to enhance the proliferation and differentiation of osteoblastic cells. Key findings include:

- Proliferation Stimulation : OGP(10-14) significantly increases the proliferation of osteoblastic cell lines such as MC3T3-E1 and ROS 17/2.8. Studies indicate a dose-dependent response, with optimal effects observed at concentrations between M and M .

- Differentiation Induction : The peptide promotes osteogenic differentiation in mesenchymal stem cells (MSCs), inhibiting adipocyte formation while enhancing alkaline phosphatase activity and matrix mineralization .

- Mechanistic Insights : The signaling pathways involved include ERK1/2 activation leading to increased CREB phosphorylation, which enhances transcriptional activity related to osteogenesis .

| Cell Type | Effect | Mechanism |

|---|---|---|

| MC3T3-E1 | Increased proliferation | ERK1/2 signaling |

| Primary human osteoblasts | Inhibition of apoptosis; increased OPG secretion | Modulation of glucocorticoid effects |

| Bone marrow-derived MSCs | Enhanced osteogenic differentiation; reduced adipogenesis | Direct regulation by OGP(10-14) |

2. Hematopoietic Activity

In addition to its effects on bone cells, OGP(10-14) also influences hematopoietic functions:

- Enhancement of Hematopoiesis : OGP(10-14) has been shown to stimulate colony-forming unit (CFU) growth in hematopoietic stem cells derived from bone marrow, peripheral blood, and cord blood. Specifically, it significantly increases granulocyte-macrophage CFU (GM-CFU) and burst-forming unit erythroid (BFU-E) counts .

- Mechanisms of Action : The peptide acts on CD34+ enriched cells, enhancing their self-renewal potential and promoting the activity of stem cell factors such as SCF . It also modulates TGFβ1 expression, which plays a role in down-regulating Mpl receptor expression necessary for TPO signaling in megakaryocyte differentiation .

Study 1: Osteoporotic Mouse Model

A study involving OPG-deficient mice demonstrated that administration of OGP(10-14) over six weeks resulted in significant increases in bone mineral density and serum alkaline phosphatase levels, indicating enhanced bone formation . This model underscores the potential therapeutic applications of OGP(10-14) in osteoporosis treatment.

Study 2: Hematological Impact

Research conducted on human stem cells showed that treatment with OGP(10-14) led to a marked increase in GM-CFU and BFU-E colonies compared to untreated controls. This suggests a robust enhancement of hematopoietic stem cell function through direct action on progenitor cells .

Propiedades

IUPAC Name |

2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O7/c25-18(10-16-6-8-17(30)9-7-16)23(35)27-13-21(32)29-19(11-15-4-2-1-3-5-15)24(36)28-12-20(31)26-14-22(33)34/h1-9,18-19,30H,10-14,25H2,(H,26,31)(H,27,35)(H,28,36)(H,29,32)(H,33,34)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFPKYKDLYYTJH-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909398 | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxyethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105250-85-9 | |

| Record name | Historphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105250859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxyethylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.